molecular formula C23H25N5OS B11385005 N-(2-methylphenyl)-3'-phenylspiro[cyclohexane-1,6'-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine]-7'-carboxamide

N-(2-methylphenyl)-3'-phenylspiro[cyclohexane-1,6'-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine]-7'-carboxamide

Cat. No.: B11385005
M. Wt: 419.5 g/mol
InChI Key: OJNANKDKLALJAE-UHFFFAOYSA-N
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Description

N-(2-Methylphenyl)-3-phenyl-5,7-dihydrospiro[[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-6,1’-cyclohexane]-7-carboxamide is a complex heterocyclic compound. It is characterized by the presence of a spiro linkage between a triazolo-thiadiazine ring system and a cyclohexane ring. This compound is of significant interest due to its potential pharmacological activities and its unique structural features, which make it a valuable target for synthetic and medicinal chemistry research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Methylphenyl)-3-phenyl-5,7-dihydrospiro[[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-6,1’-cyclohexane]-7-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, microwave irradiation, and other advanced techniques to enhance reaction efficiency and selectivity .

Scientific Research Applications

Mechanism of Action

The mechanism by which N-(2-Methylphenyl)-3-phenyl-5,7-dihydrospiro[[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-6,1’-cyclohexane]-7-carboxamide exerts its effects involves interaction with specific molecular targets. These targets include enzymes and receptors involved in key biological pathways. The compound’s ability to form hydrogen bonds and interact with various receptors makes it a potent bioactive molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-Methylphenyl)-3-phenyl-5,7-dihydrospiro[[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-6,1’-cyclohexane]-7-carboxamide is unique due to its spiro linkage, which imparts distinct chemical and biological properties. This structural feature enhances its stability and bioactivity compared to other similar compounds .

Properties

Molecular Formula

C23H25N5OS

Molecular Weight

419.5 g/mol

IUPAC Name

N-(2-methylphenyl)-3-phenylspiro[5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-6,1'-cyclohexane]-7-carboxamide

InChI

InChI=1S/C23H25N5OS/c1-16-10-6-7-13-18(16)24-21(29)19-23(14-8-3-9-15-23)27-28-20(25-26-22(28)30-19)17-11-4-2-5-12-17/h2,4-7,10-13,19,27H,3,8-9,14-15H2,1H3,(H,24,29)

InChI Key

OJNANKDKLALJAE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2C3(CCCCC3)NN4C(=NN=C4S2)C5=CC=CC=C5

Origin of Product

United States

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